molecular formula C20H19FO5S B2462547 6-tert-butyl-3-(4-fluoro-3-methylbenzenesulfonyl)-8-hydroxy-2H-chromen-2-one CAS No. 902506-99-4

6-tert-butyl-3-(4-fluoro-3-methylbenzenesulfonyl)-8-hydroxy-2H-chromen-2-one

Cat. No. B2462547
M. Wt: 390.43
InChI Key: NMYBLCSGMWXDHR-UHFFFAOYSA-N
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Description

The compound contains a tert-butyl group, a fluoro-methylbenzenesulfonyl group, and a 2H-chromen-2-one group. The tert-butyl group is a simple hydrocarbon moiety that has unique reactivity patterns due to its crowded structure .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the chromen-2-one core. The tert-butyl group is known for its crowded structure, which can influence the overall shape of the molecule .


Chemical Reactions Analysis

The tert-butyl group’s unique reactivity pattern could play a significant role in the chemical reactions of this compound . It’s involved in various chemical transformations, biosynthetic and biodegradation pathways .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The tert-butyl group, for example, is known for its unique reactivity pattern .

Scientific Research Applications

Chemical Reactivity and Interaction Studies

  • Atomic Carbon Reaction with Benzene Rings : Studies demonstrate the reaction of atomic carbon with benzene rings, like tert-butylbenzene, elucidating the process of insertion into C−H bonds and the formation of different products (Armstrong, Zheng, & Shevlin, 1998).

  • Reactivity with Trivalent Phosphorus Esters : Research on the reactivity of sterically hindered hydroxybenzenesulfenyl chloride with trivalent phosphorus esters provides insight into chemical evidence for intermediate formations (Pastor, Spivack, Steinhuebel, & Odorisio, 1987).

  • Fluorescence and Metal Interaction : Investigations into the fluorescence properties and metal interaction of related benzo[c]chromen-6-one derivatives highlight their potential in spectrofluorometry and environmental chemistry (Gülcan et al., 2022).

  • Fluorine for Hydrogen Exchange Studies : Research exploring the exchange of fluorine for hydrogen in hydrofluorobenzene derivatives provides insights into the reaction mechanisms and stereochemical principles (Werkema & Andersen, 2008).

  • Synthesis under Ultrasound Irradiation : Studies on the synthesis of 4-hydroxy-3-(2-imino ethyl)-2H-chromen-2-ones under ultrasonic irradiation reveal advantages in terms of yield, reaction time, and mild conditions (Wang Huiyana, 2013).

  • Electrophilic Fluorination Reactions : The direct conversion of indoles to difluoro-oxindoles through electrophilic fluorination using mild reagents illustrates novel fluorination techniques (Lim et al., 2012).

  • Substituent Effects in Aminocarbonylation : Understanding the effects of various substituents on the aminocarbonylation of iodobenzenes offers insights into reactivity and catalysis (Marosvölgyi-Haskó, Kégl, & Kollár, 2016).

  • Crystal Structure Analysis : Studies on the crystal structure of chromenone derivatives like 4-azidomethyl-6-tert-butyl-2H-chromen-2-one provide fundamental insights into molecular geometry and interactions (El-khatatneh et al., 2015).

  • Cyclooligomerization Studies : Investigations into the cyclooligomerization of alkynes at azaborolylcobalt moieties highlight important aspects of organometallic chemistry and catalysis (Schmid & Schütz, 1995).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. The tert-butyl group’s potential for use in biocatalytic processes could be of particular interest .

properties

IUPAC Name

6-tert-butyl-3-(4-fluoro-3-methylphenyl)sulfonyl-8-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FO5S/c1-11-7-14(5-6-15(11)21)27(24,25)17-9-12-8-13(20(2,3)4)10-16(22)18(12)26-19(17)23/h5-10,22H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYBLCSGMWXDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)O)C(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-tert-butyl-3-(4-fluoro-3-methylbenzenesulfonyl)-8-hydroxy-2H-chromen-2-one

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